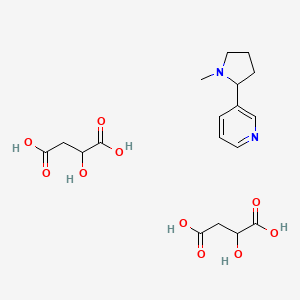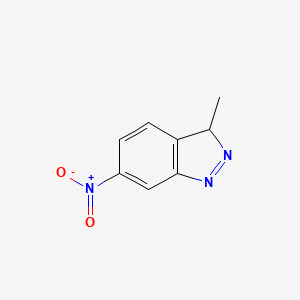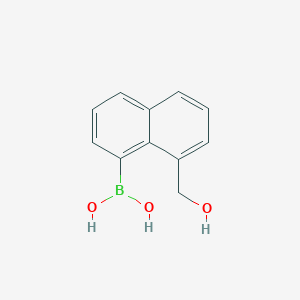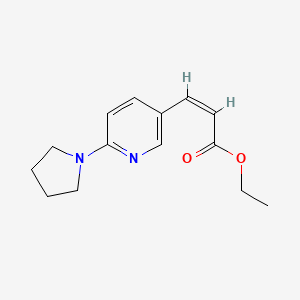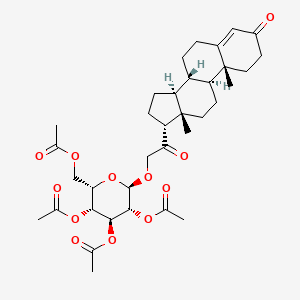
Deoxycorticosterone 21-Glucoside Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycorticosterone 21-Glucoside Tetraacetate is a steroidal compound that belongs to the class of glucosides. It is a derivative of deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is known for its unique structure, which includes a glucoside moiety attached to the 21st carbon of deoxycorticosterone, further modified with tetraacetate groups. This modification enhances its solubility and stability, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycorticosterone 21-Glucoside Tetraacetate typically involves multiple steps, starting with the glucosylation of deoxycorticosterone. The glucosylation process can be achieved using glucosyl donors such as glucosyl bromide or glucosyl fluoride in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Following the glucosylation, the resulting deoxycorticosterone 21-glucoside undergoes acetylation to introduce the tetraacetate groups. This step involves the use of acetic anhydride and a base such as pyridine. The reaction is typically conducted at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycorticosterone 21-Glucoside Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
Deoxycorticosterone 21-Glucoside Tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating adrenal insufficiency and other hormonal disorders.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
Mécanisme D'action
The mechanism of action of Deoxycorticosterone 21-Glucoside Tetraacetate involves its interaction with specific molecular targets and pathways. The compound binds to mineralocorticoid receptors in the adrenal gland, influencing the regulation of sodium and potassium levels in the body. This interaction leads to the modulation of electrolyte balance and blood pressure. Additionally, the glucoside moiety enhances the compound’s bioavailability and stability, allowing for more effective physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycorticosterone: A precursor to Deoxycorticosterone 21-Glucoside Tetraacetate, known for its mineralocorticoid activity.
Corticosterone: Another steroid hormone with similar functions but different structural modifications.
11-Deoxycortisol: A related compound involved in the biosynthesis of cortisol.
Uniqueness
This compound stands out due to its unique glucoside and tetraacetate modifications, which enhance its solubility, stability, and bioavailability. These properties make it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C35H48O12 |
|---|---|
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27-,29-,30+,31-,32+,33+,34-,35-/m0/s1 |
Clé InChI |
PUCKSOHSQOODDS-MRQBEUTLSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(=O)[C@@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


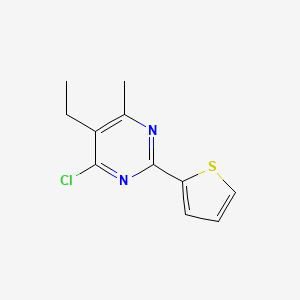
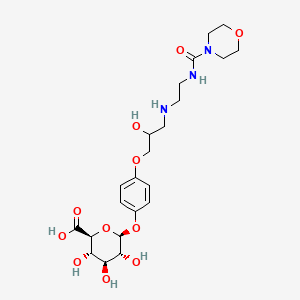
![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)

![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
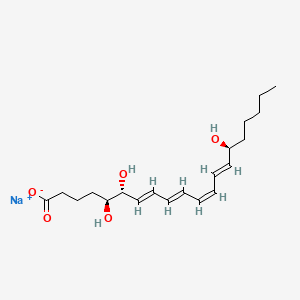
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
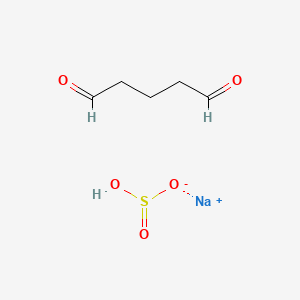
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
